

# Application Notes & Protocols for Spectrophotometric Determination of Cefotaxime Concentration

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## Compound of Interest

Compound Name: Cefotaxima

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These application notes provide detailed protocols for the quantitative determination of Cefotaxime Sodium in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry. The methods described are simple, cost-effective, and suitable for routine quality control analysis.

## Introduction

Cefotaxime Sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is widely used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of Cefotaxime pharmaceutical products. UV-Visible spectrophotometry offers a simple, rapid, and accessible alternative to more complex techniques like HPLC for the quantitative analysis of Cefotaxime.<sup>[1][2][3]</sup> This document outlines two primary spectrophotometric methods: direct UV analysis and a visible spectrophotometric method involving a derivatization reaction.

## Method 1: Direct UV Spectrophotometry

This method is based on the direct measurement of the absorbance of Cefotaxime Sodium in a suitable solvent. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) can vary slightly depending on the solvent used. Common solvents include distilled water, methanol, and dilute sodium hydroxide solution.<sup>[1][2][4]</sup>

## Experimental Protocol

### 1. Materials and Reagents:

- Cefotaxime Sodium reference standard
- Distilled water (or 0.1N NaOH, or Methanol)
- Calibrated volumetric flasks and pipettes
- UV-Visible Spectrophotometer (double beam) with 1 cm quartz cuvettes

### 2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of Cefotaxime Sodium reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to the mark with the chosen solvent (e.g., distilled water). Mix thoroughly.

### 3. Preparation of Working Standard Solutions:

- From the stock solution, prepare a series of working standard solutions by appropriate dilution with the solvent to obtain concentrations in the linear range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).<sup>[1][2]</sup>

### 4. Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ ):

- Scan one of the working standard solutions (e.g., 20 µg/mL) in the UV range of 200-400 nm against a solvent blank.
- The wavelength at which maximum absorbance is observed is the  $\lambda_{\text{max}}$ . Reported  $\lambda_{\text{max}}$  values for Cefotaxime Sodium are approximately 227 nm, 238 nm, and 260 nm depending on the solvent.<sup>[1][2][4]</sup>

### 5. Calibration Curve Construction:

- Measure the absorbance of each working standard solution at the determined  $\lambda_{\text{max}}$ .

- Plot a graph of absorbance versus concentration.
- The plot should be linear, and the correlation coefficient ( $R^2$ ) should be close to 0.999.[1][2]

#### 6. Analysis of Pharmaceutical Formulation:

- For injectable powder, accurately weigh a portion of the powder equivalent to 100 mg of Cefotaxime Sodium.[5]
- Transfer it to a 100 mL volumetric flask, dissolve in the solvent, and dilute to the mark. This will give a concentration of 1 mg/mL.
- Further dilute this solution with the solvent to obtain a concentration within the calibration range.
- Measure the absorbance of the sample solution at the  $\lambda_{\text{max}}$  and determine the concentration from the calibration curve.

## Data Presentation

Table 1: Summary of Quantitative Data for Direct UV Spectrophotometry

Parameter	Reported Value	Solvent	Reference
$\lambda_{\text{max}}$	227 nm	Distilled Water	[1]
$\lambda_{\text{max}}$	238 nm	0.1N NaOH	[2]
$\lambda_{\text{max}}$	260 nm	Methanol/Water	[4][6]
Linearity Range	5 - 30 $\mu\text{g/mL}$	Distilled Water	[1]
Linearity Range	5 - 30 $\mu\text{g/mL}$	0.1N NaOH	[2]
Linearity Range	10 - 30 $\mu\text{g/mL}$	Methanol/Water	[4][6]
Correlation Coefficient ( $R^2$ )	> 0.995	Distilled Water	[1]
Correlation Coefficient ( $R^2$ )	0.998	0.1N NaOH	[2]
Limit of Detection (LOD)	0.194 $\mu\text{g/mL}$	0.1N NaOH	[2]
Limit of Quantification (LOQ)	0.588 $\mu\text{g/mL}$	0.1N NaOH	[2]
Accuracy (Recovery %)	98 - 102%	Distilled Water	[1]

## Method 2: Visible Spectrophotometry using 2,4-Dinitrophenylhydrazine (2,4-DNPH)

This method involves the formation of a colored ion-pair complex between Cefotaxime Sodium and 2,4-Dinitrophenylhydrazine in an acidic medium. The resulting yellow-colored complex can be measured in the visible region of the spectrum.[7]

### Experimental Protocol

#### 1. Materials and Reagents:

- Cefotaxime Sodium reference standard

- 2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent
- Dilute Sulfuric Acid (to achieve a pH of 3.2)
- Distilled water
- Calibrated volumetric flasks and pipettes
- UV-Visible Spectrophotometer (double beam) with 1 cm glass or quartz cuvettes

## 2. Preparation of Standard Stock Solution (100 µg/mL):

- Accurately weigh 10 mg of Cefotaxime Sodium reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to the mark with distilled water. Mix thoroughly.

## 3. Preparation of Working Standard Solutions:

- Prepare a series of working standard solutions with concentrations ranging from 1.0 to 6.0 µg/mL by diluting the stock solution with distilled water.[\[7\]](#)

## 4. Color Development and Measurement:

- To each volumetric flask containing the working standard solution, add the 2,4-DNPH reagent in dilute sulfuric acid (pH 3.2).[\[7\]](#)
- Allow the reaction to proceed to form a stable yellow-colored complex.
- Measure the absorbance of the resulting solution at the wavelength of maximum absorbance, which is approximately 408 nm, against a reagent blank.[\[7\]](#)

## 5. Calibration Curve Construction:

- Plot a graph of absorbance versus the concentration of Cefotaxime Sodium.
- The calibration curve should be linear over the concentration range of 1.0-6.0 µg/mL.[\[7\]](#)

## 6. Analysis of Pharmaceutical Formulation:

- Prepare a sample solution from the pharmaceutical dosage form as described in Method 1, but with a final concentration within the linear range of this method (1.0-6.0 µg/mL).
- Carry out the color development step as described above.
- Measure the absorbance of the sample and determine the concentration from the calibration curve.

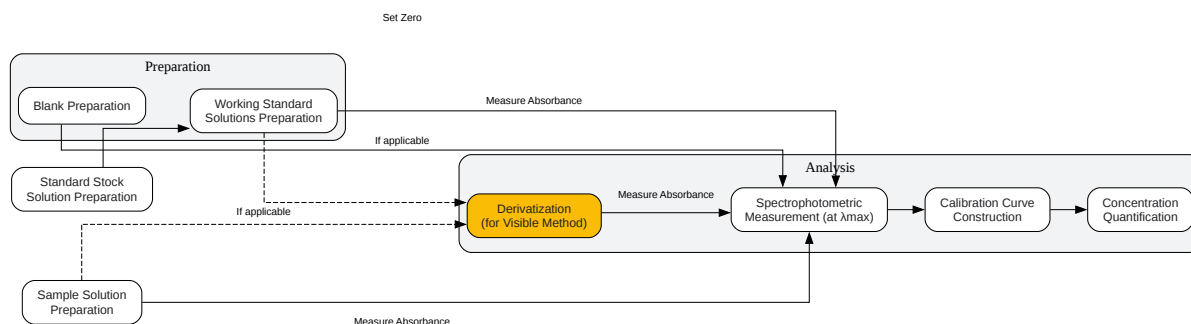
## Data Presentation

Table 2: Summary of Quantitative Data for Visible Spectrophotometry with 2,4-DNPH

Parameter	Reported Value	Reference
$\lambda_{\text{max}}$	408 nm	[7]
Linearity Range	1.0 - 6.0 µg/mL	[7]
Validation	Performed as per ICH guidelines with %RSD < 2	[7]

## Experimental Workflow and Diagrams

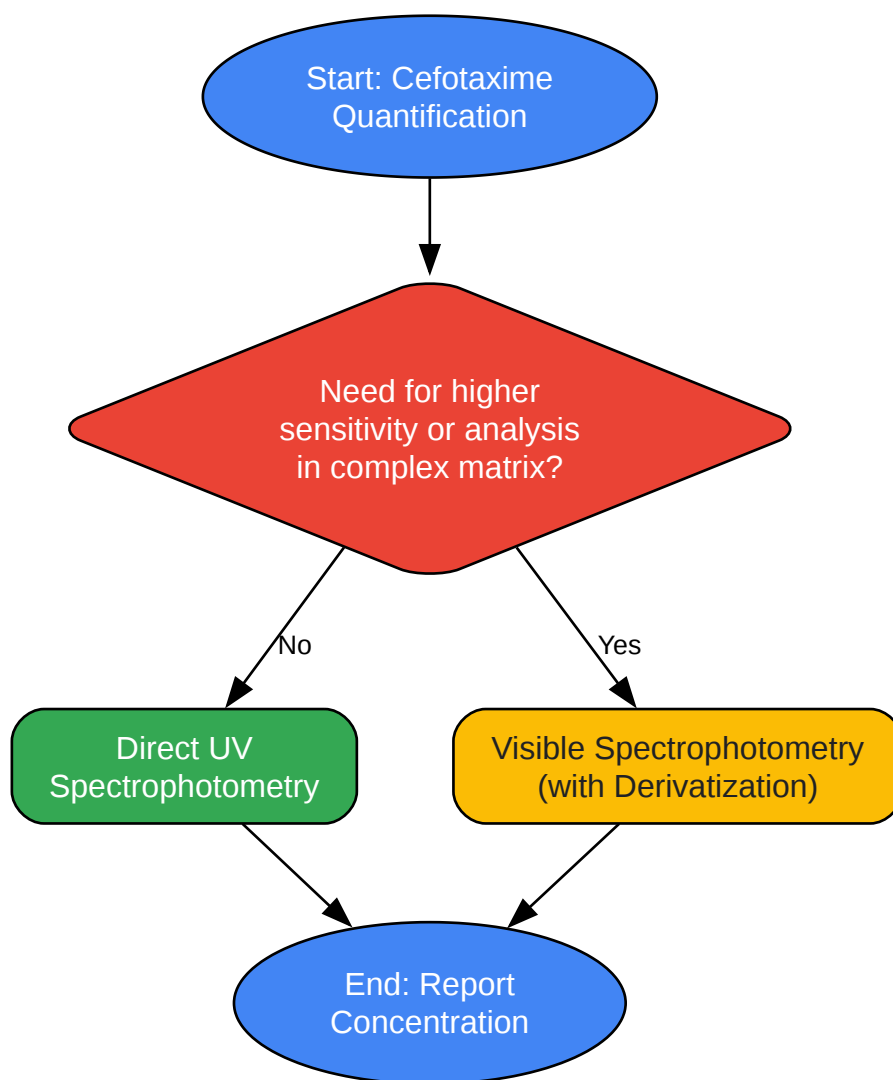
The general workflow for the spectrophotometric determination of Cefotaxime is illustrated below.



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Caption: General workflow for spectrophotometric analysis of Cefotaxime.

The following diagram illustrates the logical relationship for method selection based on the sample characteristics and desired sensitivity.



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Caption: Decision tree for selecting a spectrophotometric method.

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